H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl

Description

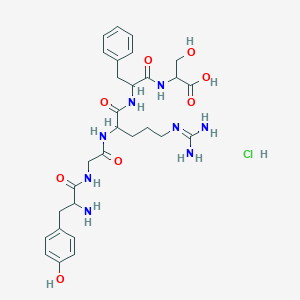

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N8O8.ClH/c30-20(13-18-8-10-19(39)11-9-18)25(41)34-15-24(40)35-21(7-4-12-33-29(31)32)26(42)36-22(14-17-5-2-1-3-6-17)27(43)37-23(16-38)28(44)45;/h1-3,5-6,8-11,20-23,38-39H,4,7,12-16,30H2,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUXAHGGEPLQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Dl Tyr Gly Dl Arg Dl Phe Dl Ser Oh.hcl

Strategies for the Chemical Synthesis of Stereochemically Defined Peptides

The creation of peptides with specific sequences and stereochemistry is a cornerstone of modern bioorganic chemistry. wikipedia.orguobaghdad.edu.iq Chemical peptide synthesis generally proceeds from the C-terminus to the N-terminus, the opposite direction of biosynthesis in living organisms. wikipedia.org This process necessitates the use of protecting groups to prevent unwanted side reactions with the various functional groups present on the amino acid side chains. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a widely used method for producing synthetic peptides. wikipedia.org This technique involves the stepwise addition of amino acid derivatives to a growing peptide chain that is anchored to an insoluble resin support. wikipedia.orgbachem.com This solid support simplifies the process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. bachem.comlgcstandards.com

The fluorenylmethoxycarbonyl (Fmoc) protecting group is central to one of the most common strategies in SPPS. lgcstandards.comnih.gov The Fmoc group temporarily protects the N-terminus of the amino acid being added to the peptide chain. lgcstandards.comyoutube.com Its key advantage is its base-lability, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting other acid-labile protecting groups. lgcstandards.comyoutube.com This orthogonality is crucial for maintaining the integrity of the peptide and its side-chain protections throughout the synthesis.

In the synthesis of H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl, specific side-chain protecting groups are necessary for the trifunctional amino acids: Tyrosine, Arginine, and Serine. The selection of these groups is critical to prevent side reactions during peptide assembly.

| Amino Acid | Functional Group to Protect | Common Protecting Groups | Deprotection Condition |

| Tyrosine (Tyr) | Phenolic hydroxyl (-OH) | tert-Butyl (tBu) | Strong acid (e.g., TFA) |

| Arginine (Arg) | Guanidino group | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Strong acid (e.g., TFA) |

| Serine (Ser) | Aliphatic hydroxyl (-OH) | tert-Butyl (tBu) | Strong acid (e.g., TFA) |

These protecting groups are stable during the Fmoc-deprotection steps and are typically removed simultaneously with the cleavage of the peptide from the resin at the end of the synthesis using a strong acid cocktail, often containing trifluoroacetic acid (TFA). lgcstandards.com

The incorporation of both D and L amino acids, as required for this compound, follows standard SPPS protocols. pacific.edu The key is the sequential addition of the correctly protected D- or L-amino acid monomer at the appropriate step in the synthesis cycle. For instance, to synthesize the target peptide, the following sequence of protected amino acids would be coupled to the resin-bound growing peptide chain: Fmoc-DL-Ser(tBu)-OH, Fmoc-DL-Phe-OH, Fmoc-DL-Arg(Pbf)-OH, Fmoc-Gly-OH, and finally Fmoc-DL-Tyr(tBu)-OH. Each coupling step is followed by the removal of the Fmoc group to deprotect the N-terminus for the next coupling reaction. nih.gov It is crucial to use high-purity amino acid derivatives to prevent unwanted side products. sigmaaldrich.com

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step. This reaction is facilitated by activating the carboxyl group using coupling reagents.

Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and onium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The choice of coupling reagent and additives can be crucial for minimizing side reactions, such as racemization, especially at the C-terminal carboxyl group of the activated amino acid. The efficiency of the coupling reaction is often monitored to ensure it proceeds to completion before the next amino acid is added. luxembourg-bio.com

Table of Common Coupling Reagents in SPPS

| Reagent Class | Example | Features |

|---|---|---|

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Effective and widely used, often in combination with an additive like OxymaPure to suppress racemization. |

| Onium Salts | HBTU, HATU, HCTU | Generally provide rapid and efficient coupling with low levels of racemization. |

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a valuable technique to enhance the speed and efficiency of peptide synthesis. creative-peptides.comformulationbio.com By using microwave energy to heat the reaction mixture, both the deprotection and coupling steps can be significantly accelerated. creative-peptides.comnih.gov This rapid and uniform heating can lead to higher purity of the crude peptide and can be particularly beneficial for synthesizing "difficult" sequences that are prone to aggregation or have sterically hindered couplings. nih.govluxembourg-bio.com The use of microwave irradiation can reduce synthesis times from days to hours. nih.gov For a peptide like this compound, MW-SPPS could offer a more efficient synthetic route compared to conventional room-temperature methods. formulationbio.comnih.gov

Solution-Phase Peptide Synthesis (SPS) for this compound

While SPPS is dominant in research settings, solution-phase peptide synthesis (SPS) remains a viable and important method, particularly for large-scale industrial production. wikipedia.orgnih.gov In SPS, the peptide is synthesized in a homogenous solution, and the intermediate products are isolated and purified after each step. nih.govekb.eg

The synthesis of this compound via SPS would involve the stepwise coupling of protected amino acids or small peptide fragments in solution. This method requires careful selection of protecting groups to ensure that only the desired amino and carboxyl groups react. While potentially more labor-intensive due to the need for purification of intermediates, SPS can be advantageous for producing large quantities of the final peptide. nih.gov The principles of protecting groups and coupling reagents are similar to those in SPPS. ekb.eg

Convergent Synthesis and Chemoselective Ligation Techniques for Peptide Assembly

Chemoselective ligation techniques are the cornerstone of convergent synthesis, enabling the precise and efficient joining of unprotected peptide fragments in aqueous solutions. nih.govrsc.org These reactions rely on unique, mutually reactive functional groups on the respective peptide fragments, allowing them to react specifically with each other without the need for protecting groups on the amino acid side chains. ethz.ch

Native Chemical Ligation (NCL) is a prominent example of such a technique. nih.gov It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govrsc.org The process occurs in two steps: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift, which forms a native amide bond at the ligation site. nih.govethz.ch While highly effective, the classic NCL method is limited by the requirement of a cysteine residue at the ligation junction. nih.gov

To overcome this limitation, various other chemoselective ligation methods have been developed. These provide a modular approach to assembling complex biomolecules. springernature.com

Oxime Ligation: This method forms an oxime bond by reacting a peptide containing an aminooxy group with another peptide containing an aldehyde or ketone. It is a highly efficient and orthogonal ligation chemistry. springernature.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry used in peptide assembly. It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable triazole ring, effectively linking two peptide fragments. springernature.com

Staudinger Ligation: This technique involves the reaction of a phosphinothioester with an azide to form an aza-ylide intermediate, which then rearranges to form a native amide bond. ethz.ch

These methods allow for the strategic assembly of peptide blocks, which is essential for constructing peptides with the intricate stereochemistry of this compound. For instance, a convergent synthesis could involve creating two fragments, such as H-DL-Tyr-Gly-OH and H-DL-Arg-DL-Phe-DL-Ser-OH.HCl, which are then coupled using an appropriate ligation technique.

| Ligation Technique | Reacting Groups | Resulting Linkage | Key Features |

| Native Chemical Ligation (NCL) | C-terminal Thioester + N-terminal Cysteine | Native Amide Bond | Forms a natural peptide bond; requires Cys at ligation site. nih.govrsc.org |

| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Oxime Bond | Highly efficient and chemoselective; forms a non-native linkage. springernature.com |

| Click Chemistry (CuAAC) | Terminal Alkyne + Azide | Triazole Ring | High yielding and biocompatible; forms a stable, non-native linkage. springernature.com |

| Staudinger Ligation | Phosphinothioester + Azide | Native Amide Bond | Forms a native peptide bond at non-Cys residues. ethz.ch |

Challenges in the Stereocontrolled Synthesis of Peptides Containing DL-Residues

The synthesis of peptides containing a mixture of D- and L-amino acids, known as diastereomers, presents significant stereochemical challenges. The primary obstacle is preventing racemization—the loss of stereochemical integrity at the chiral α-carbon of an amino acid during the synthesis process. unive.it

Racemization can be particularly problematic during the amino acid activation step required for peptide bond formation. The formation of an intermediate oxazolone (B7731731) species can lead to the loss of the proton at the stereocenter, resulting in racemization upon subsequent reaction. unive.it Several factors can influence the extent of this side reaction:

Solvent Polarity: More polar solvents can sometimes favor racemization. unive.it

Coupling Reagents: The choice of coupling reagents and additives is critical to minimize racemization.

Sequence: The specific amino acid sequence itself can influence the propensity for side reactions. Peptides with complex sequences, repetitive motifs, or specific residues are often termed "difficult sequences" and are prone to incomplete reactions and aggregation. mblintl.comfrontiersin.org

For a peptide like this compound, where three of the five amino acids are racemic (DL), the synthesis will inevitably produce a complex mixture of diastereomers. For example, the presence of DL-Tyrosine, DL-Arginine, and DL-Phenylalanine means there are 2³ = 8 possible stereoisomers, in addition to the L-Serine and achiral Glycine (B1666218). Controlling the stereochemistry to produce a single, specific diastereomer is exceptionally difficult and often not feasible. Instead, the synthesis typically yields a mixture that must be separated during purification.

The inclusion of D-amino acids can also alter the peptide's secondary structure, potentially increasing aggregation during solid-phase peptide synthesis (SPPS). mblintl.comfrontiersin.org This on-resin aggregation can hinder subsequent deprotection and coupling steps, leading to a higher proportion of deletion and truncated sequences in the crude product. frontiersin.org

| Challenge | Description | Potential Mitigation Strategies |

| Racemization | Loss of stereochemical purity at the α-carbon during amino acid activation and coupling. unive.it | Careful selection of coupling reagents, additives, and reaction conditions; use of low-polarity solvents. unive.it |

| Diastereomer Formation | The intentional use of DL-amino acids results in a mixture of stereoisomers that are chemically similar but structurally distinct. | This is an inherent outcome of using racemic starting materials; the primary challenge shifts to purification. |

| Peptide Aggregation | "Difficult sequences," especially those with hydrophobic or alternating D/L residues, can aggregate on the solid support, blocking reaction sites. mblintl.comfrontiersin.org | Use of chaotropic salts, elevated temperatures, or modified amino acids (e.g., pseudoprolines) to disrupt secondary structures. mblintl.comnih.gov |

| Purification Complexity | The resulting crude product is a complex mixture of the target peptide, diastereomers, and synthesis-related impurities (e.g., truncated sequences). mblintl.com | Requires advanced, high-resolution purification techniques. |

Advanced Purification Techniques for Synthetic Peptides with Complex Chirality

The purification of synthetic peptides, particularly those with complex chirality like this compound, is a critical and often challenging step. The goal is to isolate the target peptide from a mixture of impurities, which includes not only synthesis by-products like truncated and deletion sequences but also the various diastereomers formed. bachem.com

Other advanced chromatographic techniques can be used, often in combination with RP-HPLC, to achieve the desired purity: americanpeptidesociety.orgwaters.com

Ion-Exchange Chromatography (IEC): This method separates peptides based on their net charge at a given pH. americanpeptidesociety.org It is particularly useful for separating peptides that differ in the number of acidic or basic residues.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org It is effective for removing aggregates or separating the target peptide from much smaller or larger impurities. americanpeptidesociety.org

Preparative Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection specificity of mass spectrometry. gilson.com It allows for the collection of fractions based on the exact mass-to-charge ratio of the target peptide, providing a highly selective method for isolating the desired product from impurities, even those that co-elute in UV chromatography. gilson.com

For a peptide containing multiple DL-residues, a multi-step purification strategy may be necessary to isolate a specific diastereomer or to characterize the mixture.

| Purification Technique | Principle of Separation | Primary Application for Chiral Peptides |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary method for purifying the crude peptide and attempting to separate diastereomers. bachem.comamericanpeptidesociety.org |

| Ion-Exchange Chromatography (IEC) | Net Charge | Polishing step to remove impurities with different charge states (e.g., failed deprotections). americanpeptidesociety.orgwaters.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Radius | Removal of peptide aggregates or very different sized impurities. americanpeptidesociety.org |

| Preparative LC-MS | Mass-to-Charge Ratio | High-selectivity purification; collects fractions based on the target peptide's specific mass, aiding in isolating it from co-eluting impurities. gilson.com |

Conformational Analysis of H Dl Tyr Gly Dl Arg Dl Phe Dl Ser Oh.hcl

Computational Methodologies for Peptide Conformational Prediction

Computational approaches offer powerful tools to explore the vast conformational space available to a peptide. These methods are broadly categorized into several key techniques, each with its own strengths and limitations.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. researchgate.net The peptide is treated as a collection of atoms held together by bonds with specific lengths, angles, and torsions. The energy of a given conformation is calculated using a force field, which is a set of parameters that describe the potential energy of the system. americanpeptidesociety.org

Energy minimization algorithms, such as steepest descent and conjugate gradients, are then employed to find the local and global energy minima on this potential energy surface. nih.gov These minima correspond to stable conformations of the peptide. The choice of force field is crucial for accurate predictions. acs.org

Table 1: Common Force Fields for Peptide Simulations

| Force Field | Key Features |

|---|---|

| AMBER | Widely used for proteins and nucleic acids, with various parameter sets available. nih.govbiorxiv.org |

| CHARMM | Another popular force field for biomolecular simulations, known for its detailed parameterization. biorxiv.org |

| GROMOS | Often used in conjunction with the GROMACS simulation package, with a focus on condensed-phase simulations. |

A hypothetical energy breakdown for a low-energy conformer of H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl using a molecular mechanics approach is presented in Table 2.

Table 2: Hypothetical Potential Energy Components for a Conformation of this compound

| Energy Component | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| Bond Stretching | Energy associated with the stretching or compressing of covalent bonds. | 15.2 |

| Angle Bending | Energy required to deform bond angles from their equilibrium values. | 25.8 |

| Torsional | Energy associated with the rotation around single bonds. | 32.1 |

| Van der Waals | Non-bonded interactions arising from temporary fluctuations in electron density. | -18.5 |

| Electrostatic | Non-bonded interactions between charged or polar groups. | -45.7 |

| Total Potential Energy | Sum of all energy components. | 8.9 |

While energy minimization identifies stable structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a peptide over time. americanpeptidesociety.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing the peptide to explore different conformations. americanpeptidesociety.org These simulations can reveal the flexibility of the peptide, the transitions between different conformational states, and the influence of the solvent environment. springernature.comnih.gov

Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and accelerated molecular dynamics (aMD), can be used to overcome the timescale limitations of conventional MD and more efficiently explore the conformational landscape. acs.orgnih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Peptide

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | The set of parameters used to calculate the potential energy. | AMBER ff14SB acs.org |

| Solvent Model | The representation of the solvent molecules. | TIP3P acs.org |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 bar |

| Time Step | The integration time step for solving the equations of motion. | 2 fs |

Monte Carlo (MC) simulations offer an alternative approach to exploring the conformational space of a peptide. nih.govnih.gov Instead of following a deterministic trajectory like in MD, MC methods generate new conformations by making random changes to the current conformation. projecteuclid.org These changes are then accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the change in energy. aip.org

MC simulations are particularly useful for overcoming large energy barriers and can be combined with other techniques, such as simulated annealing, to efficiently locate low-energy conformations. biorxiv.org

To reduce the computational cost of simulating large peptides or long timescales, coarse-grained (CG) models can be employed. uw.edu.placs.orgnih.govacs.orguw.edu.pl In these models, groups of atoms are represented as single "beads," which significantly reduces the number of degrees of freedom in the system. uw.edu.placs.orgacs.org While CG models sacrifice some atomic detail, they allow for the exploration of larger conformational changes and longer timescale events. nih.gov

Structural alphabets are another simplification strategy where short, recurring local backbone conformations in proteins are clustered into a finite set of states. This allows for a simplified representation of the peptide's conformational space.

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools for predicting peptide and protein structures. frontiersin.orgnih.govsciencedaily.comnih.gov These methods can learn complex patterns from large datasets of known protein structures and use this knowledge to predict the structure of a new sequence. frontiersin.orgnih.gov

Experimental Approaches to Peptide Conformational Elucidation

Experimental techniques provide crucial data to validate and refine the computational models of peptide conformation. A combination of computational and experimental approaches often yields the most comprehensive understanding of a peptide's structure. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. rsc.orgnih.gov Various NMR experiments can provide information about through-bond and through-space atomic proximities, which can be used as restraints in computational structure calculations. rsc.org

Table 4: Common NMR-Derived Restraints for Peptide Structure Determination

| NMR Parameter | Structural Information |

|---|---|

| Nuclear Overhauser Effect (NOE) | Provides information about the distance between protons that are close in space (< 5 Å). |

| J-coupling Constants | Relate to the dihedral angles of the peptide backbone and side chains. |

| Chemical Shifts | Sensitive to the local electronic environment and can provide information about secondary structure. rsc.org |

Other experimental techniques that can provide insights into peptide conformation include:

Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content (e.g., α-helix, β-sheet) of the peptide. grafiati.com

X-ray Crystallography: Can provide high-resolution structures of peptides in the solid state, although obtaining suitable crystals can be challenging.

By integrating these computational and experimental methodologies, a detailed picture of the conformational landscape of this compound can be constructed, providing valuable insights into its structure-function relationship.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides and proteins in solution, providing atomic-level insights. nmims.edu For a peptide like this compound, NMR analysis involves a suite of experiments to assign proton signals and deduce spatial proximities.

Research Findings: A one-dimensional (1D) ¹H NMR spectrum provides initial information, revealing characteristic chemical shifts for different types of protons (amide, alpha, aromatic, etc.). spectralservice.de However, due to the peptide's complexity and the presence of DL-isomers, significant signal overlap is expected, making a 1D spectrum difficult to interpret on its own. chemrxiv.org

Two-dimensional (2D) NMR experiments are essential for resolving this complexity.

Total Correlated Spectroscopy (TOCSY): This experiment identifies protons that are part of the same amino acid spin system. utexas.edu For instance, it connects the amide proton (HN) of an amino acid to its alpha-proton (Hα) and subsequent side-chain protons.

The presence of DL-amino acids complicates the assignment process. Each amino acid (except the achiral Glycine) exists as two diastereomers within the peptide chain, which can lead to distinct chemical shifts and NOE patterns for the L- and D-forms, potentially doubling the number of expected signals for certain residues and making the spectra crowded. chemrxiv.org The analysis would focus on identifying sequential NOEs (between the Hα of residue i and the HN of residue i+1) and medium-range NOEs to piece together the backbone conformation. Given the mixed stereochemistry, a lack of consistent medium- or long-range NOEs would be anticipated, suggesting a disordered and flexible structure rather than a single, well-defined conformation.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound in D₂O This table presents plausible chemical shift ranges based on standard values for amino acids in peptides. Actual values would be determined experimentally.

| Amino Acid Residue | Proton Type | Expected Chemical Shift (ppm) | Notes |

| DL-Tyr¹ | Hα | 4.3 - 4.6 | Two distinct signals or a broadened peak may be observed for the D- and L-isomers. |

| Hβ | 2.9 - 3.2 | Diastereotopic protons will show complex splitting. | |

| Aromatic (Hδ/Hε) | 6.8 - 7.2 | Signals from the phenolic ring. | |

| Gly² | Hα | 3.8 - 4.0 | As Glycine (B1666218) is achiral, it presents a simpler signal. |

| DL-Arg³ | Hα | 4.2 - 4.5 | Potential for two signals due to D/L forms. |

| Hβ, Hγ, Hδ | 1.6 - 1.9, 3.2 | Complex multiplet signals from the long side chain. | |

| DL-Phe⁴ | Hα | 4.4 - 4.7 | D- and L-isomers may resolve into separate signals. |

| Hβ | 2.9 - 3.3 | Diastereotopic protons. | |

| Aromatic | 7.2 - 7.4 | Signals from the phenyl ring. | |

| DL-Ser⁵ | Hα | 4.3 - 4.6 | Potential for two signals due to D/L forms. |

| Hβ | 3.7 - 3.9 | Hydroxyl group can broaden signals. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Research Findings: Different secondary structures have signature CD spectra:

α-helix: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm. americanpeptidesociety.org

β-sheet: A negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random Coil/Disordered: A strong negative band below 200 nm and a weak positive or near-zero signal above 210 nm. americanpeptidesociety.org

Polyproline II (P(II)) Helix: A weak positive band near 220 nm and a strong negative band around 195 nm is characteristic of this extended, flexible helical structure. nih.gov

For this compound, the presence of D-amino acids disrupts the hydrogen-bonding patterns required for stable α-helices and β-sheets. An all-D peptide would show a mirror-image CD spectrum of its all-L counterpart. nih.gov A peptide containing a mix of D and L residues, however, will produce a unique spectrum that is not a simple sum of its parts. The expected CD spectrum for this peptide would likely resemble that of a random coil or a disordered conformation, characterized by a single strong negative minimum below 200 nm. The absence of the distinct double minima at 222/208 nm would confirm the lack of significant α-helical content.

Table 2: Characteristic Far-UV CD Signals and Hypothetical Data for this compound

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) | Expected Contribution in the DL-Peptide |

| α-Helix | ~192 | ~208, ~222 | Very Low / Negligible |

| β-Sheet | ~195 | ~217 | Very Low / Negligible |

| Random Coil | Near zero / weak | < 200 | High |

| Hypothetical Result | ~215 (weak) | ~198 (strong) | Predominantly disordered conformation. |

Hydrogen-Deuterium Exchange Mass Spectrometry in Conformational Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing peptide and protein conformational dynamics. jove.com The method relies on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium (B1214612) when the peptide is placed in a deuterated buffer (D₂O). youtube.com The rate of this exchange is highly dependent on solvent accessibility and hydrogen bonding. thermofisher.com

Research Findings: In an HDX-MS experiment, the exchange reaction is initiated and then quenched at various time points by lowering the pH and temperature. The peptide is then rapidly digested (if necessary) and analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation. nih.gov

Slow Exchange: Amide protons involved in stable hydrogen bonds (like those in α-helices and β-sheets) or buried within a compact structure are protected from the solvent and exchange slowly.

Fast Exchange: Protons in flexible, solvent-exposed regions, such as loops or disordered structures, exchange rapidly.

Table 3: Hypothetical Deuterium Uptake Data for this compound

| Time Point | % Deuterium Uptake (Average for all exchangeable amides) | Interpretation |

| 10 seconds | 75% | Very rapid initial uptake indicates high solvent accessibility for the majority of the peptide backbone. |

| 1 minute | 90% | Near-complete exchange in a short timeframe suggests a lack of stable hydrogen-bonded secondary structures. |

| 10 minutes | 98% | Saturation of exchange confirms that virtually all amide protons are readily available to the solvent, consistent with a disordered state. |

Stereochemical Influence of DL-Amino Acids on Peptide Conformational Dynamics

The stereochemistry of amino acids is a fundamental determinant of peptide and protein structure. Naturally occurring proteins are composed almost exclusively of L-amino acids, which allows them to fold into well-defined secondary structures like right-handed α-helices and β-sheets. nih.gov The introduction of D-amino acids into a peptide sequence has a profound disruptive effect on these canonical structures. ias.ac.in

Research Findings: The conformation of a peptide backbone is described by the dihedral angles phi (φ) and psi (ψ). For L-amino acids, these angles are sterically restricted to specific regions of the Ramachandran plot, which correspond to the allowed conformations for α-helices and β-sheets. D-amino acids have mirror-image stereochemistry and thus favor regions of the Ramachandran plot that are symmetrically opposite to those favored by L-amino acids. ias.ac.in

When D- and L-amino acids are mixed within a single peptide chain, this stereochemical incompatibility prevents the formation of long, regular secondary structures. A D-residue in a sequence of L-residues acts as a "helix breaker" or can nucleate a turn or kink in the peptide backbone. ias.ac.in This leads to a significant increase in conformational flexibility and a preference for disordered or random coil-like states. researchgate.net Peptides with mixed stereochemistry, such as this compound, are therefore not expected to adopt a single, stable 3D structure but rather to exist as a dynamic ensemble of rapidly interconverting conformers. This inherent flexibility is a direct consequence of the local stereochemical constraints imposed by the DL-amino acid mixture. yale.edu

Advanced Data Analysis for Peptide Conformation Distribution (e.g., Peptide Conformation Distribution Plot, PMA Map)

Given the high flexibility of peptides with mixed stereochemistry, describing their structure with a single model is insufficient. Advanced computational analysis methods are used to visualize and quantify the entire distribution of conformations that the peptide samples in solution.

Research Findings:

Peptide Conformation Distribution (PCD) Plot: This method analyzes the conformational space of a peptide based on its side-chain Cα–Cβ bond vectors, offering an alternative to the traditional Ramachandran plot. For a flexible peptide like this compound, a PCD plot generated from molecular dynamics simulations would show a broad and diffuse distribution of points, indicating that the peptide does not favor a single conformational state but explores a wide range of structures. nih.gov

Peptidomimetic Analysis (PMA) Map: A PMA map is a tool used to quantitatively compare the conformational similarity between a molecule and a target peptide motif. nih.gov It calculates parameters such as the Average Positional Deviation (APD) and Average Vector Deviation (AVD) for pseudo-Cα–Cβ bonds. While designed for peptidomimetics, this approach can be adapted to compare the conformational ensemble of the DL-peptide against a hypothetical, structured all-L reference peptide. The analysis would likely yield large APD and AVD values, quantifying the significant structural divergence caused by the introduction of D-amino acids and confirming the peptide's lack of a defined, predictable structure. nih.gov

Table 4: Hypothetical PMA Map Data Comparing the DL-Peptide to a Reference L-α-Helical Peptide APD (Average Positional Deviation) and AVD (Average Vector Deviation) measure the difference in atomic positions and bond vector orientations, respectively. Higher values indicate greater structural dissimilarity.

| Parameter | Residue 1 (Tyr) | Residue 3 (Arg) | Residue 4 (Phe) | Residue 5 (Ser) | Overall Interpretation |

| APD (Å) | 2.1 | 2.5 | 2.3 | 2.8 | Large deviations indicate the DL-peptide's side chains do not occupy α-helical positions. |

| AVD | 0.85 | 0.92 | 0.88 | 0.95 | High values (closer to 1.0) show that side-chain orientations are very different. |

Structure Activity Relationship Sar Studies of H Dl Tyr Gly Dl Arg Dl Phe Dl Ser Oh.hcl

Methodological Frameworks for Peptide SAR Investigation

Systematic modification strategies are a cornerstone of SAR studies. nih.gov Two of the most powerful techniques in this category are Alanine (B10760859) scanning and D-amino acid scanning. researchgate.net

Alanine Scanning (Ala-scan) is a widely used mutagenesis technique to determine the functional contribution of individual amino acid residues to a peptide's stability or function. creative-peptides.comacs.org In this method, each non-alanine residue in the peptide sequence is systematically replaced with alanine, one at a time. creative-peptides.comgenscript.com Alanine is chosen because it is the smallest chiral amino acid, and its methyl side chain is relatively non-reactive, which minimizes steric or chemical effects while removing the specific functionality of the original side chain. creative-peptides.comproteogenix.science By comparing the activity of these alanine-substituted analogs to the parent peptide, researchers can identify "hotspot" residues that are critical for function. nih.gov A significant drop in activity upon substitution suggests the original residue's side chain is crucial for binding or catalysis. genscript.comresearchgate.net

For the peptide H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl, an alanine scan would involve synthesizing a series of analogs, as illustrated in the following hypothetical data table:

Table 1: Hypothetical Alanine Scan of this compound

| Peptide Analog | Modification | Hypothetical Change in Activity | Interpretation |

|---|---|---|---|

| Parent Peptide | None | 100% | Baseline activity. |

| Analog 1 | Tyr -> Ala | Significant Decrease | The phenolic side chain of Tyrosine is critical for activity. |

| Analog 2 | Arg -> Ala | Complete Loss of Activity | The positively charged guanidinium (B1211019) group of Arginine is essential. |

| Analog 3 | Phe -> Ala | Moderate Decrease | The aromatic side chain of Phenylalanine contributes to activity. |

| Analog 4 | Ser -> Ala | Minor Decrease | The hydroxyl group of Serine has a minor role in activity. |

D-Amino Acid Scanning is another powerful technique used to explore the conformational requirements of a peptide. researchgate.net In this approach, each L-amino acid in the sequence is systematically replaced with its D-enantiomer. researchgate.net This modification can induce local conformational changes, such as altering secondary structures like β-turns or helices, without drastically changing the side chain's chemical properties. researchgate.netnih.gov The resulting changes in biological activity provide insights into the importance of the peptide backbone's conformation at specific positions for receptor binding or enzymatic recognition. researchgate.net For a DL-peptide like the subject compound, this technique can be adapted to explore the stereochemical requirements at each position.

High-throughput peptide array screening is a powerful method for rapidly mapping protein-protein interactions and conducting SAR studies on a large scale. nih.govyoutube.com This technology involves synthesizing hundreds to thousands of peptides on a solid support, such as a membrane or a glass slide. intavispeptides.com These arrays can be designed to include various modifications of a lead peptide, such as truncations, alanine scans, or other substitutions. nih.govrsc.org

To investigate the SAR of this compound, a peptide array could be designed to include:

Truncation series: To identify the minimal active sequence.

Alanine scanning series: To pinpoint critical residues. nih.gov

Positional scanning library: Where each position is substituted with a variety of other amino acids to explore optimal side chains.

The array is then incubated with a target protein, and binding is detected, often using fluorescently labeled antibodies. nih.govyoutube.com This allows for the simultaneous assessment of a vast number of peptide variants, providing a comprehensive map of the residues and motifs essential for the interaction. acs.orgnih.gov

Chirality as a Determinant in Peptide Structure-Activity Relationships

Chirality, the "handedness" of amino acids, is a critical factor that profoundly influences the structure and function of peptides. researchgate.netrsc.org While proteins are typically composed exclusively of L-amino acids, the introduction of D-amino acids, as seen in this compound, can have significant consequences for SAR.

The presence of D-amino acids can alter the peptide's secondary structure, such as breaking or inducing turns in a helical structure. nih.gov Peptides with alternating D- and L-amino acids can adopt unique conformations that are not accessible to all-L peptides. researchgate.net This altered three-dimensional shape can lead to several outcomes:

Enhanced Stability: DL-peptides are often more resistant to degradation by proteases, which are stereospecific for L-amino acids. researchgate.net

Altered Binding Affinity: The modified conformation can either enhance or decrease the peptide's binding affinity to its target. In some cases, a D-amino acid substitution can provide a better fit for a binding pocket.

Modified Biological Activity: The change in conformation and stability can lead to altered or even novel biological activities. nih.gov

Role of Constituent Amino Acid Residues (Tyrosine, Glycine (B1666218), Arginine, Phenylalanine, Serine) in Modulating Activity Profiles

The biological activity of this compound is a composite of the individual contributions of its constituent amino acid residues. nih.gov The side chains of each residue offer unique chemical properties that can be pivotal for interaction and function. mdpi.com

Table 2: Functional Roles of Constituent Amino Acids

| Amino Acid | Key Side Chain Feature | Potential Role in Peptide Activity |

|---|---|---|

| Tyrosine (Tyr) | Phenolic hydroxyl group | Can participate in hydrogen bonding and π–π stacking interactions. nih.govelsevierpure.com Its hydroxyl group can also be a site for post-translational modifications like phosphorylation. nih.govwikipedia.org |

| Glycine (Gly) | Single hydrogen atom | Provides significant conformational flexibility to the peptide backbone, allowing it to adopt conformations that might not be possible with bulkier residues. youtube.comnih.govnih.gov It can disrupt secondary structures like alpha-helices. khanacademy.org |

| Arginine (Arg) | Positively charged guanidinium group | Crucial for electrostatic interactions and forming hydrogen bonds with negatively charged residues or phosphate (B84403) groups on target molecules. preprints.orgpnas.org It is often found in the active sites of enzymes and can play a role in binding to DNA or RNA. preprints.orgplos.org |

| Phenylalanine (Phe) | Aromatic phenyl group | Contributes to hydrophobic and π–π stacking interactions, which are important for binding to hydrophobic pockets on target proteins. russelllab.orgnih.govwikipedia.org |

| Serine (Ser) | Hydroxyl group | Can form hydrogen bonds and is a key site for post-translational modifications such as phosphorylation, which can act as a molecular switch to modulate protein activity. numberanalytics.comyoutube.comcreative-proteomics.com |

Tyrosine (Tyr): The phenolic group of tyrosine is versatile, capable of engaging in hydrogen bonding and aromatic interactions. nih.gov It can also undergo enzymatic cross-linking to form dityrosine, which can influence protein assembly. nih.gov The position of tyrosine within a peptide sequence can affect the aggregation properties of the entire molecule. acs.org

Glycine (Gly): As the simplest amino acid, glycine imparts a high degree of flexibility to the peptide backbone. youtube.comkhanacademy.org This flexibility can be critical for allowing the peptide to adopt an optimal conformation for binding. nih.gov However, this flexibility can also be entropically unfavorable in some contexts.

Arginine (Arg): The guanidinium group of arginine is positively charged at physiological pH and is a superb hydrogen bond donor. This makes arginine a key residue for interacting with negatively charged molecules or residues. pnas.orgnih.gov It is frequently involved in the formation of salt bridges that stabilize protein-protein or peptide-receptor interactions. preprints.org

Phenylalanine (Phe): The bulky, hydrophobic nature of phenylalanine's side chain drives it to be involved in hydrophobic interactions, often within the core of a protein or in a binding pocket. russelllab.orgmedicalnewstoday.com It can also participate in cation-pi interactions with positively charged residues like arginine. nih.gov

Serine (Ser): The hydroxyl group of serine is polar and can form hydrogen bonds. numberanalytics.comescholarship.org It is a primary target for phosphorylation, a key post-translational modification that can dramatically alter a peptide's function and signaling properties. youtube.com

Interplay of Conformational Flexibility and SAR in DL-Peptides

The presence of both D- and L-amino acids in the peptide this compound introduces a unique level of conformational flexibility that is central to its structure-activity relationship. nih.gov Unlike the more rigid and predictable structures of all-L or all-D peptides, DL-peptides can explore a wider range of conformations.

The Glycine residue, with its minimal side chain, already provides significant flexibility to the peptide backbone. nih.govacs.org When combined with the stereochemical diversity of the DL-residues, the peptide can potentially adopt very specific and stable "turn" or "kink" structures. nih.gov These unique conformations can be critical for presenting the side chains of the other residues (Tyr, Arg, Phe, Ser) in the precise orientation required for optimal interaction with a biological target.

Molecular Interaction Mechanisms of H Dl Tyr Gly Dl Arg Dl Phe Dl Ser Oh.hcl

Mechanisms of Peptide-Enzyme Interactions

Modulation of Enzyme Catalysis and Conformational Dynamics

The interaction of a peptide with an enzyme can lead to significant modulation of the enzyme's catalytic activity through conformational changes. Peptides can act as substrates, inhibitors, or allosteric modulators. For a peptide containing residues like phenylalanine and tyrosine, potential interactions with enzymes from the aromatic amino acid hydroxylase family, such as phenylalanine hydroxylase (PAH), are of interest.

Phenylalanine is known to act as an allosteric activator for PAH. nih.gov The binding of phenylalanine to a regulatory site, distinct from the active site, induces a conformational change that enhances the enzyme's catalytic efficiency. nih.govresearchgate.net This activation involves altering the interaction between the enzyme's regulatory and catalytic domains. nih.gov The presence of a phenylalanine residue within the this compound sequence suggests it could potentially induce similar conformational shifts if it binds to such regulatory sites.

The dynamic nature of these interactions means that the binding event is not a simple lock-and-key fit but rather a process that can alter the entire energy landscape of the enzyme. This modulation can be quantified by changes in key enzymatic kinetic parameters.

Table 1: Hypothetical Modulation of Phenylalanine Hydroxylase (PAH) Activity by Peptide Binding

| Effector | Effect on Enzyme | Expected Change in Km | Expected Change in Vmax | Mechanism |

| Phenylalanine (Activator) | Activation | Decrease | Increase | Allosteric binding induces a conformational change, increasing substrate affinity and catalytic rate. nih.govresearchgate.net |

| This compound | Potential Modulation | Variable | Variable | The peptide could act as a competitive inhibitor by binding to the active site or as an allosteric modulator by binding to a regulatory site. The mixed chirality would likely influence the nature and strength of the interaction. |

Impact of DL-Chirality on Enzyme Selectivity and Efficiency

The stereochemistry of amino acids is a critical determinant of biological activity. Natural proteins and the enzymes that process them are composed almost exclusively of L-amino acids. nih.gov Consequently, enzymes exhibit a high degree of stereoselectivity, preferentially binding and acting upon L-isomers.

The incorporation of DL-amino acids into the peptide this compound introduces significant structural and functional consequences:

Resistance to Proteolysis: Peptides made of D-amino acids are highly resistant to degradation by proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids. nih.gov A mixed DL-peptide would therefore be expected to have greater biostability compared to its all-L counterpart.

Altered Binding Affinity: The active sites of enzymes are chiral environments. A peptide with mixed chirality will present a complex mixture of stereoisomers. The D-amino acid residues will likely clash with the active site architecture, leading to a mismatch that can result in significantly lower binding affinity or an inability to bind productively. nih.gov While some D-amino acid-containing peptides can exhibit biological activity, they often do so through different binding modes or by interacting with different targets than their L-counterparts. nih.gov

Reduced Catalytic Efficiency: Even if binding occurs, the precise orientation required for catalysis is unlikely to be achieved by a peptide containing D-amino acids. This misalignment of the substrate relative to the catalytic residues of the enzyme would drastically reduce or completely abolish catalytic efficiency.

Table 2: Theoretical Impact of Chirality on Enzyme Interaction

| Peptide Form | Proteolytic Stability | Binding Affinity to L-specific Enzyme | Catalytic Efficiency (as substrate) |

| All L-Isomer | Low | High | High |

| All D-Isomer | High | Very Low / Negligible | Negligible |

| DL-Mixture | High | Low to Moderate | Very Low / Negligible |

Computational Approaches for Elucidating Molecular Interaction Mechanisms

Given the complexities introduced by mixed chirality, computational methods are indispensable for exploring the potential interactions of this compound at an atomic level. These techniques allow for the simulation and analysis of molecular behaviors that are difficult to capture experimentally.

Molecular Docking for Binding Pose Prediction

Molecular docking is a computational technique used to predict the non-covalent binding of a ligand (the peptide) to a macromolecular target (the enzyme). The primary goal is to identify the most likely binding orientation or "pose" of the ligand within the target's binding site and to estimate the strength of the interaction, typically through a scoring function. nih.gov

For a flexible peptide like this compound, docking studies would be computationally intensive. The process involves:

Generating a large number of possible conformations for the peptide.

"Docking" each conformation into the target's active or allosteric site.

Scoring each resulting pose based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

The results can distinguish between plausible and implausible binding modes and can rank different peptides or isomers based on their predicted binding affinity. nih.govacs.org

Table 3: Key Outputs from Molecular Docking Studies

| Output Parameter | Description | Relevance |

| Binding Energy/Score | An estimation of the binding affinity (e.g., in kcal/mol). Lower values typically indicate stronger binding. | Used to rank different poses and compare potential ligands. researchgate.net |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | Reveals specific intermolecular interactions (e.g., hydrogen bonds, salt bridges) that stabilize the complex. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the predicted pose and a reference pose (if known). | Used to assess the accuracy of the docking protocol if an experimental structure is available. |

Advanced Molecular Dynamics Simulations for Binding Dynamics (e.g., Gaussian accelerated molecular dynamics (GaMD))

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations model the motion of every atom in a system over time. americanpeptidesociety.org This provides insight into the dynamic processes of binding, conformational changes, and the stability of the complex. However, conventional MD is often limited to nanosecond or microsecond timescales, which may be too short to observe rare events like the full binding or unbinding of a peptide. nih.gov

Enhanced sampling methods like Gaussian accelerated molecular dynamics (GaMD) overcome this limitation. GaMD works by adding a harmonic boost potential to the system's energy surface, which smooths the energy barriers between different conformational states. nih.govnih.gov This allows the simulation to explore a wider range of conformations and observe long-timescale events, such as peptide binding, within a computationally feasible timeframe. nih.govresearchgate.net GaMD is particularly advantageous because it does not require pre-defined reaction coordinates, allowing for unconstrained exploration of complex biological processes. nih.gov

Table 4: Comparison of Conventional MD and Gaussian Accelerated MD (GaMD)

| Feature | Conventional Molecular Dynamics (cMD) | Gaussian Accelerated Molecular Dynamics (GaMD) |

| Principle | Solves Newton's equations of motion for all atoms. americanpeptidesociety.org | Adds a harmonic boost potential to smooth the energy landscape. nih.gov |

| Timescale | Typically nanoseconds to microseconds. | Can simulate events occurring on millisecond or longer timescales. nih.gov |

| Application | Analysis of local fluctuations and stability of a known state. | Simulation of large conformational changes, protein folding, and ligand binding/unbinding pathways. nih.govacs.org |

| Energy Landscape | Explores local energy minima. | Traverses high energy barriers to explore a broader conformational space. researchgate.net |

Free Energy Perturbation and MM-PBSA/GBSA Calculations

To obtain a more quantitative estimate of binding affinity, post-processing of MD simulation trajectories is often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These "end-point" methods calculate the binding free energy by considering the energy difference between the bound complex and the individual receptor and ligand molecules. acs.org

The binding free energy (ΔGbind) is calculated as a sum of several components:

ΔEMM: The change in molecular mechanics energy (van der Waals and electrostatic interactions).

ΔGsolv: The change in solvation free energy, which is further divided into polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS: The change in conformational entropy upon binding. This term is computationally expensive and is sometimes omitted when comparing similar ligands. researchgate.net

Free Energy Perturbation (FEP) is another, more computationally demanding, but theoretically more rigorous method for calculating relative binding free energies. These calculations provide a powerful tool for validating docking results and understanding the key energetic drivers of molecular recognition. nih.govnih.gov

Table 5: Energy Components in MM-PBSA/GBSA Calculations

| Energy Component | Description | Contribution to Binding |

| ΔEvdW (van der Waals) | Energy from short-range attractive/repulsive forces. | Favorable (negative) |

| ΔEelec (Electrostatic) | Energy from Coulombic interactions between charges. | Favorable (negative) |

| ΔGpolar (Polar Solvation) | Energy cost of desolvating polar groups to form the complex. | Unfavorable (positive) |

| ΔGnonpolar (Non-polar Solvation) | Energy gain from burying hydrophobic surfaces (hydrophobic effect). | Favorable (negative) |

| ΔGbind (Total Binding Free Energy) | Sum of all components. | The overall strength of the interaction. |

Advanced Analytical and Characterization Methodologies for H Dl Tyr Gly Dl Arg Dl Phe Dl Ser Oh.hcl

Advanced Stereochemical Analysis of Amino Acid Constituents

The determination of enantiomeric purity is a critical aspect of quality control for synthetic peptides. nih.gov Undesired D-isomers can be introduced as impurities from amino acid starting materials or can form during the synthesis process itself. nih.govnih.gov The therapeutic effect and biological activity of a peptide are intrinsically linked to its amino acid enantiomeric purity and its resulting secondary and tertiary structures. nih.govresearchgate.net Consequently, sensitive and reproducible analytical methods are essential to quantify the stereochemical configuration of each amino acid within the peptide chain. nih.gov

Chiral HPLC-MS/CD-Based Methods for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers. unh.edu This method often employs a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times and thus their separation. unh.educhiraltech.com For the analysis of the amino acid constituents of H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl, the peptide is first hydrolyzed to break it down into its individual amino acids. This hydrolysis is often performed in a deuterated acid to label any amino acids that may racemize during the process, allowing for accurate quantification of the original enantiomeric composition. nih.govresearchgate.netnih.gov

The separated amino acids can then be detected and quantified using mass spectrometry (MS) or circular dichroism (CD). researchgate.netmdpi.com HPLC coupled with MS (HPLC-MS) provides high sensitivity and specificity, allowing for the accurate identification and quantification of each enantiomer even at low levels. nih.govresearchgate.netnih.gov Chiral HPLC-ESI-MS/MS (electrospray ionization tandem mass spectrometry) methods have been developed for the rapid and accurate determination of amino acid chiral purity without the need for derivatization. nih.govresearchgate.net

Zwitterionic chiral stationary phases, such as those derived from cinchona alkaloids, have proven effective for the direct stereoselective resolution of amino acids and small peptides using LC-MS compatible mobile phases. chiraltech.com These columns can separate enantiomers of both free and N-blocked amino acids. chiraltech.com

Table 1: Chiral HPLC-MS/CD Method Parameters for Amino Acid Enantiomeric Analysis

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP) | Cinchona-derived zwitterionic phases (e.g., CHIRALPAK® ZWIX(+)/ZWIX(-)), Teicoplanin-based (e.g., CHIROBIOTIC T) chiraltech.comsigmaaldrich.com |

| Mobile Phase | LC-MS compatible solvents | Methanol/water with additives like ammonium (B1175870) trifluoroacetate (B77799) and formic acid chiraltech.comsigmaaldrich.com |

| Hydrolysis | Peptide bond cleavage | 6 M HCl or deuterated acid (e.g., DCl/D₂O) to monitor racemization mdpi.comacs.org |

| Detection | Mass Spectrometry (MS), Circular Dichroism (CD) | ESI-MS/MS for high sensitivity and structural confirmation nih.govresearchgate.net |

| Quantification | Based on peak area of separated enantiomers | Comparison of D- and L-isomer peak areas to determine enantiomeric excess chiraltech.com |

Derivatization-Based Approaches for Enantiomeric Purity Assessment (e.g., Marfey's Method)

An alternative and widely used approach for determining enantiomeric purity involves derivatization of the amino acid hydrolysate with a chiral reagent to form diastereomers. acs.orgsemanticscholar.org These diastereomers, unlike enantiomers, have different physical properties and can be separated using standard (achiral) reversed-phase HPLC (RP-HPLC). nih.govacs.org

Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs are commonly used for this purpose. nih.govacs.orgsemanticscholar.org The process involves:

Hydrolysis: The peptide is hydrolyzed into its constituent amino acids. acs.org

Derivatization: The amino acid mixture is reacted with Marfey's reagent (or its enantiomer, D-FDAA) under alkaline conditions. This reaction forms stable diastereomeric derivatives. acs.orgnih.gov

Separation and Detection: The resulting diastereomers are separated by RP-HPLC and detected by UV absorbance (typically at 340 nm). acs.orgnih.gov The elution order of the derivatized D- and L-amino acids is consistent, allowing for their identification by comparing their retention times to those of derivatized amino acid standards. acs.org

This method, often referred to as the "advanced Marfey's method" when coupled with LC-MS, offers high sensitivity and the ability to resolve complex mixtures of amino acids. acs.orgmdpi.com Variants of Marfey's reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA), have been developed to provide even higher sensitivity and better separation for certain amino acids. mdpi.comresearchgate.net

Table 2: Typical Protocol for Marfey's Method

| Step | Procedure | Details |

|---|---|---|

| 1. Peptide Hydrolysis | Acid hydrolysis of the peptide | 6 M HCl is used to break the peptide bonds and release the individual amino acid residues. acs.org |

| 2. Derivatization | Reaction with Marfey's Reagent (L-FDAA) | The amino acid hydrolysate is incubated with L-FDAA in an alkaline buffer (e.g., sodium bicarbonate) at an elevated temperature (e.g., 40°C). acs.orgmdpi.com |

| 3. Quenching | Stopping the reaction | The reaction is quenched by adding acid (e.g., HCl). nih.gov |

| 4. HPLC Analysis | Separation of diastereomers | The derivatized sample is injected onto a C18 RP-HPLC column and eluted with a gradient of acetonitrile (B52724) in an aqueous buffer. acs.org |

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic peptides. nih.govwaters.com It provides highly accurate mass measurements, which are crucial for confirming the elemental composition and, therefore, the primary sequence of the peptide. waters.comrsc.org For this compound, HRMS can unequivocally confirm its molecular mass. nih.gov

Beyond simple mass confirmation, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful technique for purity assessment. nih.govwaters.comrsc.org It can detect and identify a wide range of impurities, including those that may co-elute with the main peptide peak in a standard HPLC analysis. nih.govwaters.com This is particularly important for identifying process-related impurities such as deletion sequences (e.g., missing an amino acid), insertion sequences, or peptides with protecting groups that were not properly removed.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the peptide and analyzing the resulting fragment ions. nih.gov This allows for the verification of the amino acid sequence. nih.govnih.gov The high resolution of the mass analyzer ensures that the mass of each fragment is measured with high accuracy, increasing confidence in the sequence assignment. chromatographyonline.com

Table 3: HRMS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Theoretical Monoisotopic Mass | Calculated Value | Confirms the elemental composition (C₃₄H₅₀N₁₀O₁₀) of the free peptide. |

| Experimental Monoisotopic Mass | Measured Value | Should match the theoretical mass within a few parts per million (ppm) to confirm identity. nih.gov |

| MS/MS Fragmentation | b- and y-ion series | Provides evidence for the amino acid sequence Tyr-Gly-Arg-Phe-Ser. nih.gov |

| Impurity Profile | Detection of related substances | Identifies and quantifies impurities such as deletion or insertion sequences based on their accurate masses. waters.comnih.gov |

Chromatographic Techniques for Purification and Characterization

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are central to both the purification and characterization of synthetic peptides. harvardapparatus.comnih.govhplc.eu

For purification, preparative RP-HPLC is used to isolate the target peptide from a complex mixture of by-products generated during solid-phase peptide synthesis. nih.gov The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, usually a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eunih.gov

For characterization, analytical RP-HPLC is used to assess the purity of the final peptide product. creative-proteomics.com A pure peptide should ideally present as a single, sharp peak in the chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities. creative-proteomics.com The high resolving power of RP-HPLC can often separate peptides that differ by only a single amino acid. harvardapparatus.comhplc.eu The inclusion of both D and L amino acids can affect the peptide's interaction with the stationary phase, and RP-HPLC has been shown to resolve peptide diastereomers in some cases due to differences in their secondary structure or nearest-neighbor interactions. nih.gov

Table 4: RP-HPLC Parameters for Purification and Characterization

| Parameter | Purification (Preparative) | Characterization (Analytical) |

|---|---|---|

| Column | Semi-preparative or preparative C8 or C18 | Analytical C8 or C18 nih.gov |

| Mobile Phase A | 0.1% TFA in water nih.gov | 0.1% TFA in water nih.gov |

| Mobile Phase B | 0.1% TFA in acetonitrile nih.gov | 0.1% TFA in acetonitrile nih.gov |

| Gradient | Optimized for separation of target peptide from impurities | Typically a linear gradient to resolve all components |

| Flow Rate | Higher (e.g., 2-20 mL/min) depending on column size nih.govnih.gov | Lower (e.g., 1 mL/min) nih.gov |

| Detection | UV absorbance at 210-220 nm nih.govcreative-proteomics.com | UV absorbance at 210-220 nm nih.govcreative-proteomics.com |

| Purity Assessment | Peak integration of the analytical chromatogram | Percentage purity calculated from the area of the main peak relative to the total peak area creative-proteomics.com |

Future Directions and Emerging Paradigms in H Dl Tyr Gly Dl Arg Dl Phe Dl Ser Oh.hcl Research

Innovations in Stereoselective Peptide Synthesis for Non-Canonical Amino Acids

The synthesis of peptides containing a mix of D and L amino acids, such as H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl, presents unique challenges and opportunities. Recent advancements in stereoselective synthesis are crucial for the efficient and precise construction of such chiral molecules.

One of the most significant innovations is the development of novel catalysts and reagents that allow for the selective incorporation of either D- or L-amino acids at specific positions in the peptide chain. creative-peptides.com For instance, enzyme-based and chemoenzymatic strategies are gaining prominence. Engineered enzymes can offer high stereoselectivity, enabling the synthesis of complex peptides with defined chirality at each center. universityofcalifornia.edu This is a significant step up from traditional solid-phase peptide synthesis (SPPS), which can be limited by the availability of protected D-amino acid building blocks and the risk of racemization. nih.govmdpi.com

Furthermore, advancements in flow chemistry are being applied to peptide synthesis, offering better control over reaction conditions and enabling the rapid production of peptide libraries for screening. creative-peptides.com This technology, combined with automated synthesis platforms, will accelerate the discovery of new DL-peptide analogs with optimized properties.

Key Innovations in Stereoselective Peptide Synthesis

| Innovation | Description | Potential Impact on this compound Research |

| Engineered Enzymes | Biocatalysts designed for high stereoselectivity in amino acid coupling. universityofcalifornia.edu | Enables precise control over the D/L configuration at each chiral center, facilitating the synthesis of specific stereoisomers for structure-activity relationship studies. |

| Novel Chiral Catalysts | Small molecule catalysts that direct the stereochemical outcome of peptide bond formation. | Offers an alternative to enzymatic methods, potentially with broader substrate scope and easier scalability. |

| Flow Chemistry | Continuous manufacturing process with precise control over reaction parameters. creative-peptides.com | Allows for rapid and efficient synthesis of analogs, accelerating the optimization of the peptide's properties. |

| Advanced Protecting Groups | New chemical moieties that prevent unwanted side reactions and are removed under mild conditions. | Improves the overall yield and purity of the synthesized peptide, reducing the complexity of purification. |

Leveraging Artificial Intelligence and Machine Learning for Peptide Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming peptide drug discovery. nih.gov For a complex peptide like this compound, AI and ML can be leveraged in several ways to accelerate research and development.

Furthermore, ML algorithms can be used to predict the structure and function of peptides. For instance, given the amino acid sequence of this compound, ML models can predict its three-dimensional conformation, which is crucial for understanding its interaction with biological targets. nih.gov These predictive models can also be used to optimize the peptide's properties by suggesting specific amino acid substitutions that are likely to enhance its performance. nih.gov

Applications of AI and ML in Peptide Research

| AI/ML Application | Description | Relevance to this compound |

| Generative Models for Peptide Design | Algorithms that create new peptide sequences with desired properties. rsc.org | Can generate novel analogs of the pentapeptide with potentially enhanced bioactivity or stability. |

| Structure Prediction | ML models that predict the 3D structure of a peptide from its sequence. nih.gov | Provides insights into the spatial arrangement of the D- and L-amino acids, which is critical for its biological function. |

| Property Optimization | Algorithms that suggest modifications to a peptide sequence to improve specific properties. nih.gov | Can guide the rational design of more potent and stable versions of the peptide. |

| De Novo Design | The creation of entirely new peptides with specific functions from scratch. biorxiv.org | Could lead to the discovery of novel therapeutic peptides inspired by the unique DL-amino acid composition. |

Advanced Mechanistic Insights into Chiral Recognition in Biological Systems

The presence of both D- and L-amino acids in this compound has profound implications for its interaction with biological systems. Biological macromolecules, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. nih.gov Understanding the mechanistic basis of this chiral recognition is a key area of future research.

Advanced analytical techniques, such as high-resolution mass spectrometry and capillary electrophoresis, are enabling the detailed study of how DL-peptides interact with their biological targets. mdpi.com These methods can provide information on the binding affinity and kinetics of different stereoisomers, shedding light on the specific structural features that govern recognition.

Moreover, computational modeling and molecular dynamics simulations are becoming increasingly powerful tools for visualizing and understanding these interactions at the atomic level. nih.gov By simulating the binding of this compound to a target protein, researchers can identify the key hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding and selectivity. nih.gov This knowledge is invaluable for the design of more potent and specific peptide drugs. nih.gov

Elucidating the Structural Basis for Enhanced Stability and Proteolytic Resistance in DL-Peptides

One of the major advantages of incorporating D-amino acids into peptides is the potential for increased resistance to proteolytic degradation. nih.govmdpi.com Proteases, the enzymes that break down proteins and peptides, are highly specific for L-amino acids. The presence of D-amino acids in a peptide sequence can disrupt the recognition and cleavage sites for these enzymes, leading to a longer half-life in biological systems. nih.gov

Future research will focus on elucidating the precise structural basis for this enhanced stability. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide detailed three-dimensional structures of DL-peptides, revealing how the presence of D-amino acids influences their conformation and protects them from enzymatic attack. researchgate.net

Molecular dynamics simulations can also be used to study the conformational dynamics of these peptides and their interactions with proteases. researchgate.net By understanding how the structure of this compound contributes to its stability, researchers can design new peptides with even greater proteolytic resistance. nih.gov

Factors Contributing to DL-Peptide Stability

| Structural Feature | Mechanism of Stability Enhancement |

| Disruption of Protease Recognition Sites | The presence of D-amino acids alters the peptide backbone conformation, preventing proteases from binding and cleaving the peptide. nih.gov |

| Altered Secondary Structure | The mix of D- and L-amino acids can induce unique secondary structures that are less susceptible to proteolysis. |

| Reduced Conformational Flexibility | The steric hindrance introduced by D-amino acids can lead to a more rigid peptide structure, which is less easily accommodated by the active site of a protease. researchgate.net |

Application of Hybrid Computational-Experimental Approaches for Comprehensive Peptide Characterization

The complexity of DL-peptides like this compound necessitates a multi-faceted approach for their characterization. Hybrid computational-experimental workflows are emerging as a powerful paradigm for gaining a comprehensive understanding of these molecules. rsc.orgrsc.org

In this approach, computational methods are used to generate hypotheses and guide experimental studies, while experimental data is used to validate and refine the computational models. aip.org For example, computational docking simulations can predict the binding mode of this compound to a target receptor, and these predictions can then be tested experimentally using techniques such as surface plasmon resonance or isothermal titration calorimetry. nih.govnih.gov

This iterative cycle of prediction and validation allows for a much more efficient and insightful characterization of the peptide than either approach could achieve alone. rsc.org By integrating a range of computational and experimental techniques, researchers can build a detailed picture of the structure, function, and therapeutic potential of this compound.

Integrated Characterization Workflow

| Step | Computational Methods | Experimental Methods |

| 1. Initial Design and Screening | Generative models, molecular docking. | High-throughput synthesis and screening. |

| 2. Structural Characterization | Molecular dynamics simulations, structure prediction. | NMR spectroscopy, X-ray crystallography, circular dichroism. nih.govnih.gov |

| 3. Functional Analysis | Binding free energy calculations. | Binding assays, enzyme kinetics, cell-based assays. nih.gov |

| 4. Optimization | AI-driven property optimization. | Synthesis and testing of improved analogs. |

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the solid-phase synthesis of H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl?

- Methodological Answer : The synthesis requires precise control of coupling reactions (e.g., using Fmoc/t-Bu chemistry), deprotection steps (e.g., piperidine for Fmoc removal), and cleavage conditions (e.g., TFA cocktails). Temperature (maintained at 25–30°C) and solvent purity (DMF or DCM) are critical to minimize racemization. Post-synthesis purification via reverse-phase HPLC with gradients optimized for peptide retention time ensures sequence fidelity and removes truncated byproducts .

Q. How can the structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry at DL-amino acid positions. For example, -NMR can identify backbone proton shifts, while -NMR verifies side-chain conformations. High-resolution mass spectrometry (HRMS) with <5 ppm mass accuracy ensures molecular weight consistency .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (214 nm for peptide bonds) to quantify purity (>95%). Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS monitor degradation products like deamidated or oxidized residues. Dynamic light scattering (DLS) can detect aggregation in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this peptide with biological targets?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, pH). Use orthogonal methods:

- Surface plasmon resonance (SPR) to measure real-time kinetics (ka/kd) under varying pH (5.5–7.4).